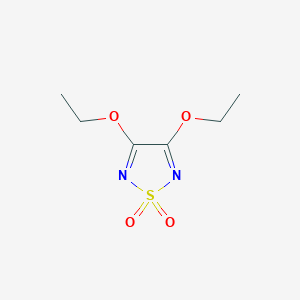

3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide” is a heterocyclic organic compound . It belongs to the class of 1,2,5-thiadiazole 1,1-dioxides, which are known for their wide range of biological activities . These compounds are of interest in the field of chemistry and material sciences due to their potential use in the construction of functional molecular materials .

Synthesis Analysis

The synthesis of 1,2,5-thiadiazole 1,1-dioxides, including “3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide”, involves condensation of diketones with sulfamide or oxidations of pre-existing thiadiazoles or 1,2,5-thiadiazole oxides to the corresponding dioxides . The synthetic strategies leading to these compounds are followed by discussions of their electrochemistry and reactivity .

Molecular Structure Analysis

The molecular structure of “3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide” and similar compounds is characterized by the presence of a 1,2,5-thiadiazole 1,1-dioxide motif . The analysis of bond lengths typical for neutral and anion radical species provides a useful tool for unambiguous assessment of the valence state of these compounds .

Chemical Reactions Analysis

The chemical reactions involving “3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide” and similar compounds include mainly the chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms and the ability to form coordination compounds .

Applications De Recherche Scientifique

3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide: A Comprehensive Analysis

Pharmaceutical Research: The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological impacts and is used as a structural base for developing novel therapeutic substances. The unique structure of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide could be explored for potential drug development .

Molecular Docking Studies: Compounds with a thiadiazole core have shown strong binding affinity in molecular docking studies. This suggests that 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide could be valuable in studying protein-ligand interactions within drug discovery processes .

Chemical Synthesis: As a reagent, this compound could be used in organic synthesis processes due to its reactive thiadiazole dioxide group which may participate in various chemical reactions to create complex molecules .

Material Science: Thiadiazoles are known for their semiconductor properties. Research into the electronic properties of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide could lead to applications in electronic materials or devices .

Biological Studies: The compound’s potential biological activity could be investigated for antimicrobial or antifungal applications. Its efficacy against various strains could lead to new treatments or preservatives .

Computational Chemistry: With its defined structure and properties, this compound can be used in computational chemistry programs for simulation and visualization purposes. It can help in understanding molecular dynamics and interactions .

Environmental Science: Thiadiazoles have been studied for their role in environmental chemistry. 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide might be researched for its degradation products or its interaction with environmental pollutants .

Analytical Chemistry: Due to its distinct chemical structure, this compound can serve as a standard or reference material in analytical methods such as HPLC or LC-MS to identify or quantify similar compounds .

Orientations Futures

The future research directions involving “3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide” and similar compounds include the development of novel, more effective anticancer therapeutics . There is also a prospect of other uses of dioxothiadiazole-containing molecules reported in the literature . The effectiveness of the thiadiazole nucleus was established by the drugs currently used for the treatment of various infections .

Mécanisme D'action

Target of Action

It’s known that 1,3,4-thiadiazole molecules, which are structurally similar, interfere with dna synthesis . This suggests that the compound might have a similar target.

Mode of Action

Based on the structural similarity to 1,3,4-thiadiazole molecules, it can be inferred that this compound might interfere with dna synthesis, thereby inhibiting replication of cells .

Biochemical Pathways

Given the potential interaction with dna synthesis, it’s plausible that the compound could affect pathways related to cell replication and growth .

Result of Action

Based on the potential interference with dna synthesis, it can be inferred that the compound might inhibit cell replication, potentially leading to a decrease in the growth of certain cells .

Propriétés

IUPAC Name |

3,4-diethoxy-1,2,5-thiadiazole 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4S/c1-3-11-5-6(12-4-2)8-13(9,10)7-5/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMXSPCYRSRMJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NS(=O)(=O)N=C1OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459067 |

Source

|

| Record name | 3,4-DIETHOXY-1,2,5-THIADIAZOLE-1,1-DIOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55904-84-2 |

Source

|

| Record name | 1,2,5-Thiadiazole, 3,4-diethoxy-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55904-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-DIETHOXY-1,2,5-THIADIAZOLE-1,1-DIOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)